molecular formula C25H21N3O4 B2633512 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 941912-14-7

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2633512
CAS No.: 941912-14-7
M. Wt: 427.46
InChI Key: FICBCXDTRKGGSB-UHFFFAOYSA-N
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Description

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including furan, oxazole, and tetrahydroisoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step involves the reaction of the furan derivative with 4-methoxyphenol in the presence of a suitable base.

    Formation of the oxazole ring: This can be accomplished through the cyclization of an appropriate precursor, often involving the use of a dehydrating agent.

    Introduction of the tetrahydroisoquinoline moiety: This step typically involves the reaction of the oxazole derivative with a tetrahydroisoquinoline precursor under suitable conditions.

    Formation of the carbonitrile group: This can be achieved through the reaction of the oxazole derivative with a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, optimization of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the conditions used.

    Reduction: The oxazole ring can be reduced under suitable conditions to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products

    Oxidation: Products can include furanones and other oxidized derivatives.

    Reduction: Products can include amines and other reduced derivatives.

    Substitution: Products can include substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: As a potential intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is not well understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which can impart unique chemical and biological properties

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-29-19-6-8-20(9-7-19)30-16-21-10-11-23(31-21)24-27-22(14-26)25(32-24)28-13-12-17-4-2-3-5-18(17)15-28/h2-11H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICBCXDTRKGGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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